L-Erythrose
Overview
Description
L-erythrose is the L-enantiomer of erythrose. It is an enantiomer of a D-erythrose.
Mechanism of Action
Target of Action
L-Erythrose, a rare aldotetrose, primarily targets the enzymes involved in its metabolic pathways. The key enzymes include L-ribose isomerase (L-RI) and membrane-bound sorbitol dehydrogenase (SDH) . These enzymes play a crucial role in the conversion of erythritol to L-erythrulose .
Mode of Action
This compound interacts with its target enzymes to undergo a series of biochemical transformations. The L-RI enzyme isomerizes L-erythritol to L-erythrulose, and the SDH enzyme, which is membrane-bound, facilitates this conversion . This interaction results in the production of L-erythrulose, a compound used in various applications, including self-tanning cosmetics .
Biochemical Pathways
The primary biochemical pathway involving this compound is the pentose phosphate pathway . In this pathway, this compound is produced from glyceraldehyde and a combination of β-hydroxypyruvate and glyceraldehyde . Another pathway involves the conversion of erythritol to L-erythrulose, facilitated by the
Biochemical Analysis
Biochemical Properties
L-Erythrose is involved in several biochemical reactions, particularly in the pentose phosphate pathway. It interacts with enzymes such as erythrose reductase, which catalyzes the reduction of this compound to erythritol using NADPH as a cofactor . This interaction is crucial for the production of erythritol, a sugar alcohol with applications in food and medicine. The enzyme erythrose reductase has been characterized from various microbial sources, and its activity is essential for the efficient production of erythritol .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes involved in the pentose phosphate pathway, thereby influencing the overall metabolic flux within cells. The presence of this compound can lead to changes in the expression of genes related to carbohydrate metabolism, impacting cellular functions such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For example, erythrose reductase binds to this compound and catalyzes its reduction to erythritol. This reaction is dependent on the presence of NADPH, which acts as a cofactor. The binding interactions between this compound and erythrose reductase are critical for the enzyme’s catalytic activity and efficiency . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in carbohydrate metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but its degradation can occur over extended periods. Long-term exposure to this compound in in vitro or in vivo studies has demonstrated its impact on cellular function, including alterations in metabolic pathways and enzyme activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance metabolic flux through the pentose phosphate pathway, leading to increased production of erythritol. At high doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and adverse impacts on organ function . Threshold effects have been observed, where the beneficial effects of this compound are maximized at specific concentrations, beyond which toxicity may occur.
Metabolic Pathways
This compound is involved in the pentose phosphate pathway, where it is converted to erythritol by the enzyme erythrose reductase. This pathway is essential for the production of NADPH and ribose-5-phosphate, which are critical for cellular biosynthesis and antioxidant defense . This compound interacts with enzymes such as glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, influencing the overall metabolic flux and levels of metabolites within the pathway.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake of this compound into cells, where it can participate in metabolic reactions. The distribution of this compound within tissues is influenced by its interactions with binding proteins that regulate its localization and accumulation .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. It is primarily found in the cytoplasm, where it participates in the pentose phosphate pathway. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function within the cell.
Properties
IUPAC Name |
(2S,3S)-2,3,4-trihydroxybutanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBSYETUWUMLBZ-DMTCNVIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H](C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30201447 | |
Record name | L-Erythrose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
533-49-3 | |
Record name | L-Erythrose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=533-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Erythrose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Erythrose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30201447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-(+)-erythrose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.790 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERYTHROSE, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96DH71781X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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